
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and diverse applications. This compound is part of the quinoxaline family, which is known for its significant pharmacological and industrial uses.
Preparation Methods
The synthesis of N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The thiophene ring is then introduced through various synthetic routes, often involving the use of thiophene-3-carboxylic acid derivatives . Industrial production methods may adopt green chemistry principles to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield quinoxaline-2-carboxamide derivatives with altered pharmacological properties.
Substitution: Substitution reactions, particularly at the thiophene ring, can introduce various functional groups, enhancing the compound’s biological activity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is explored for its potential in treating infectious diseases and cancer.
Industry: The compound is used in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide involves its interaction with various molecular targets. It can cause DNA damage, leading to its antimicrobial and anticancer effects . The compound’s structure allows it to bind to specific enzymes and receptors, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide is unique due to its combined quinoxaline and thiophene structures. Similar compounds include:
Quinoxaline-2-carboxamide: Lacks the thiophene ring, resulting in different biological activities.
Thiophene-3-carboxamide: Lacks the quinoxaline core, leading to distinct pharmacological properties.
Quinoxaline-1,4-di-N-oxide derivatives: Known for their antimicrobial and anticancer activities but differ in their oxidation state and specific applications.
This compound’s unique structure and diverse applications make it a valuable subject for ongoing research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c15-13(19)8-6-21-7-12(8)18-14(20)11-5-16-9-3-1-2-4-10(9)17-11/h1-7H,(H2,15,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVRLLSXJGUEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CSC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2480499.png)
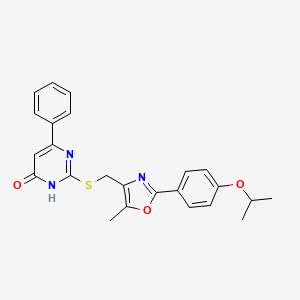
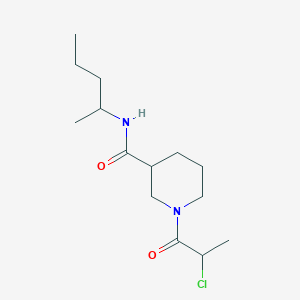
![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2480503.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide](/img/structure/B2480504.png)
![2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2480505.png)
![Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2480506.png)
![2-Cyclopropyl-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2480507.png)
![Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2480514.png)
![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480517.png)
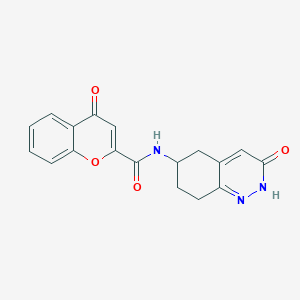
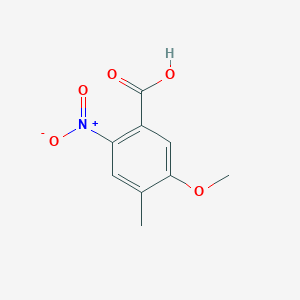
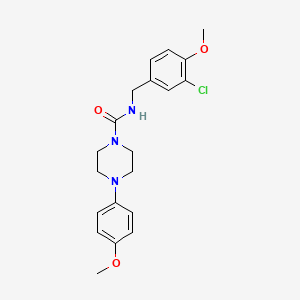
![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)
